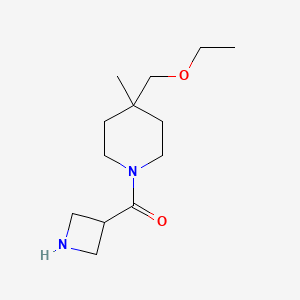
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone
説明
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features an azetidine ring, a piperidine moiety, and an ethoxymethyl group. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and in inflammatory pathways.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The azetidine and piperidine rings may contribute to interactions with neurotransmitter receptors or enzyme active sites, particularly those involved in acetylcholine metabolism or inflammatory responses.
In Vitro Studies
Acetylcholinesterase Inhibition: A study focusing on similar compounds demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain. The compound's structural analogs showed IC50 values ranging from 2.7 µM to higher concentrations depending on the substituents present . This suggests that this compound may also possess similar properties.
Anti-inflammatory Activity: Another line of investigation revealed that derivatives containing piperidine structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production . This mechanism could be relevant for therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
- Alzheimer's Disease Models: In a study evaluating the effects of related compounds on cognitive decline, it was found that AChE inhibitors significantly improved memory retention in animal models of Alzheimer’s disease. These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative disorders characterized by cholinergic dysfunction .
- Cancer Research: Research into piperidine derivatives has shown promise in cancer treatment, particularly through the inhibition of specific protein kinases involved in tumor growth. The role of such compounds in modulating cellular signaling pathways highlights their potential as therapeutic agents against various malignancies .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
azetidin-3-yl-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-10-13(2)4-6-15(7-5-13)12(16)11-8-14-9-11/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBDTORFULVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















